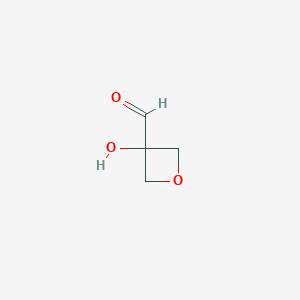![molecular formula C14H12BrFOS B13476418 4-Bromo-1-[(2-fluorophenyl)methoxy]-2-(methylsulfanyl)benzene](/img/structure/B13476418.png)
4-Bromo-1-[(2-fluorophenyl)methoxy]-2-(methylsulfanyl)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Bromo-1-[(2-fluorophenyl)methoxy]-2-(methylsulfanyl)benzene is an organic compound with a complex structure that includes bromine, fluorine, and sulfur atoms
準備方法
The synthesis of 4-Bromo-1-[(2-fluorophenyl)methoxy]-2-(methylsulfanyl)benzene typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route involves the bromination of 1-methoxy-4-(methylsulfanyl)benzene, followed by the introduction of the fluorophenyl group through a nucleophilic substitution reaction. The reaction conditions often require the use of solvents such as dichloromethane and catalysts like palladium to facilitate the reactions.
化学反応の分析
4-Bromo-1-[(2-fluorophenyl)methoxy]-2-(methylsulfanyl)benzene undergoes various types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the conversion of the bromine atom to a hydrogen atom.
Substitution: Nucleophilic substitution reactions are common, where the bromine atom is replaced by other nucleophiles like amines or thiols. These reactions often require the presence of a base and a suitable solvent.
科学的研究の応用
4-Bromo-1-[(2-fluorophenyl)methoxy]-2-(methylsulfanyl)benzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular pathways is required.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of 4-Bromo-1-[(2-fluorophenyl)methoxy]-2-(methylsulfanyl)benzene involves its interaction with molecular targets such as enzymes and receptors. The presence of the bromine and fluorine atoms enhances its binding affinity to these targets, leading to modulation of their activity. The compound can inhibit or activate specific pathways, depending on the nature of the target and the context of its use.
類似化合物との比較
Similar compounds to 4-Bromo-1-[(2-fluorophenyl)methoxy]-2-(methylsulfanyl)benzene include:
1-Bromo-4-methoxybenzene: This compound lacks the fluorophenyl and methylsulfanyl groups, making it less complex and potentially less active in certain applications.
4-Bromo-2-fluorothioanisole: This compound is similar but lacks the methoxy group, which can affect its reactivity and applications.
2-Bromo-1-methoxy-4-(methylsulfanyl)benzene:
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties that are valuable in various research and industrial applications.
特性
分子式 |
C14H12BrFOS |
|---|---|
分子量 |
327.21 g/mol |
IUPAC名 |
4-bromo-1-[(2-fluorophenyl)methoxy]-2-methylsulfanylbenzene |
InChI |
InChI=1S/C14H12BrFOS/c1-18-14-8-11(15)6-7-13(14)17-9-10-4-2-3-5-12(10)16/h2-8H,9H2,1H3 |
InChIキー |
SJKGFFTWPYQEJL-UHFFFAOYSA-N |
正規SMILES |
CSC1=C(C=CC(=C1)Br)OCC2=CC=CC=C2F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


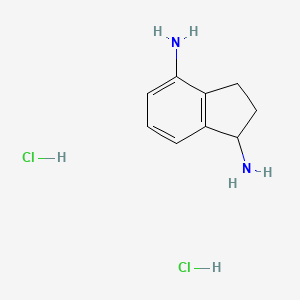
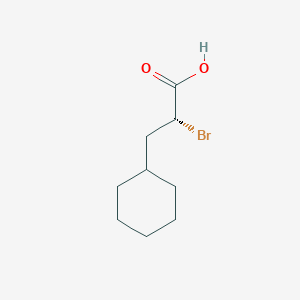

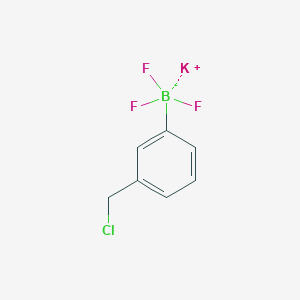
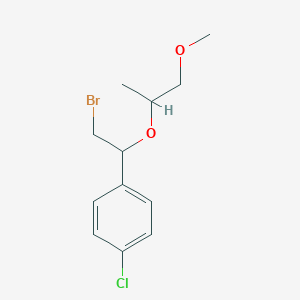
![[(2-Bromo-3-chlorophenyl)methyl]dimethylamine](/img/structure/B13476383.png)
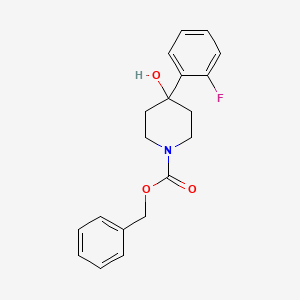
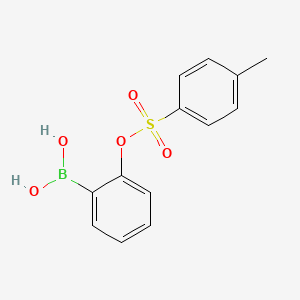
![Tert-butyl 6-({[(tert-butoxy)carbonyl]amino}methyl)-6-methyl-1-azaspiro[3.3]heptane-1-carboxylate](/img/structure/B13476406.png)
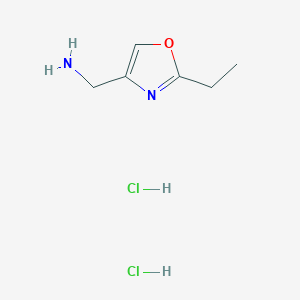
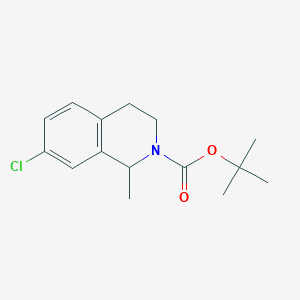

![Tert-butyl 8-formyl-3-oxa-9-azaspiro[5.5]undecane-9-carboxylate](/img/structure/B13476425.png)
